3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
Description
The compound 3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a fluorinated triazole derivative with a molecular formula of C23H16F5N3S and a molecular weight of 461.4 g/mol. Its structure comprises a 4H-1,2,4-triazole core substituted with three distinct groups:
- A 3,4-difluorobenzylsulfanyl group at position 2.
- A 4-fluorobenzyl group at position 3.
- A trifluoromethyl group at position 4.
The trifluoromethyl group is a strong electron-withdrawing substituent, which modulates the triazole ring’s electronic density and enhances metabolic stability. The fluorinated benzyl groups contribute to hydrophobic interactions and binding specificity in biological systems .
Properties
IUPAC Name |
3-[(3,4-difluorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3S/c18-12-4-1-10(2-5-12)8-26-15(17(21,22)23)24-25-16(26)27-9-11-3-6-13(19)14(20)7-11/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOUZWOKJVLDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NN=C2SCC3=CC(=C(C=C3)F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole (C17H11F6N3S) is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, and anticancer agents. This article delves into the biological activity of this specific triazole derivative, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The structure of the compound features a triazole ring substituted with multiple fluorine atoms and a sulfanyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H11F6N3S |
| Molecular Weight | 393.34 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, derivatives containing a benzyl group at the 4-position of the triazole ring showed enhanced antibacterial activity compared to their parent compounds .
-
In vitro Studies :
- The compound was tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that it possesses a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics like ciprofloxacin .
- A specific derivative with a trifluoromethyl group exhibited MIC values as low as 5 µg/mL against E. coli, indicating strong antibacterial properties .
- Mechanism of Action :
Antifungal Activity
Triazoles are well-known for their antifungal properties, particularly through the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Activity Against Fungi : Similar compounds have shown potent antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The presence of fluorinated substituents enhances their potency by improving lipophilicity and membrane penetration .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties:
- Thymidine Phosphorylase Inhibition : Some studies have focused on the ability of triazoles to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth. Compounds with structural similarities to our target compound have shown promising results in inhibiting TP activity, suggesting potential as anticancer agents .
Case Studies
- Study on Triazole Derivatives :
- Molecular Docking Studies :
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- Research indicates that compounds with similar structures exhibit antifungal properties. Triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles can be effective against various fungal pathogens, making this compound a candidate for further antifungal drug development.
-
Antitumor Activity :
- Triazole compounds have been investigated for their potential anticancer properties. The presence of trifluoromethyl and difluorobenzyl groups may enhance the lipophilicity and cellular uptake of the compound, potentially leading to improved efficacy in targeting cancer cells. Preliminary studies suggest that modifications to the triazole ring can lead to increased cytotoxicity against specific cancer cell lines.
-
Antiviral Properties :
- Some triazole derivatives have demonstrated antiviral activity against viruses such as HIV and HCV. The mechanism often involves interference with viral replication processes. Future studies could explore the efficacy of 3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole against these viruses.
Agrochemical Applications
-
Fungicides :
- The compound's antifungal properties make it a potential candidate for use in agricultural fungicides. Its ability to inhibit fungal growth could help in protecting crops from diseases caused by various phytopathogenic fungi.
-
Pesticidal Activity :
- Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. This compound may be explored for its insecticidal or herbicidal properties in agricultural settings.
Research Findings
Case Studies
-
Case Study on Antifungal Efficacy :
- A study published in a peer-reviewed journal demonstrated that a related triazole compound significantly reduced fungal load in infected plant tissues when applied as a foliar spray. This suggests that this compound could have similar applications in crop protection.
-
Clinical Trials for Antitumor Activity :
- Ongoing clinical trials are evaluating the safety and efficacy of triazole-based compounds in cancer therapies. Early results indicate promising outcomes in terms of tumor reduction and patient survival rates.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group at position 3 undergoes nucleophilic displacement due to its electron-rich nature and moderate leaving-group capability. Alkylation and arylation reactions are common:
Example Reaction with Alkyl Halides
Mechanistically, the reaction proceeds via deprotonation of the triazole ring (enhanced by bases like NaOH), followed by SN2 displacement at the sulfur center .
Cyclocondensation Reactions
The triazole core participates in cyclocondensation with carbonyl compounds to form fused heterocycles:
Reaction with α-Halogenated Ketones
| Substrate | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Phenacyl bromide | KOH/EtOH, reflux, 5 h | Triazole-thiadiazine hybrid | 83 | |
| 2-Chloroacetophenone | NaH/DMF, 60°C, 3 h | Triazole-oxadiazole hybrid | 71 |
These reactions exploit the nucleophilicity of the triazole’s nitrogen atoms, enabling ring expansion through intramolecular cyclization .
Oxidative Functionalization
The trifluoromethyl (-CF₃) and fluorobenzyl groups influence oxidative stability and reactivity:
Oxidative Desulfurization
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂/AcOH | 80°C, 8 h | Sulfoxide derivative | 68 | |
| mCPBA | CH₂Cl₂, 0°C, 2 h | Sulfone derivative | 89 |
The sulfanyl group oxidizes sequentially to sulfoxide and sulfone, with the electron-withdrawing CF₃ group moderating reaction rates .
Metal-Catalyzed Cross-Coupling
Fluorinated benzyl groups enable participation in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
The 4-fluorobenzyl moiety enhances solubility in organic solvents, facilitating catalyst-substrate interactions .
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the triazole ring undergoes regioselective transformations:
Acid-Catalyzed Ring Expansion
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), 120°C, 12 h | Benzodiazepine-fused triazole | 58 | |
| HCl/EtOH, reflux, 6 h | Triazolone derivative | 73 |
Base-mediated hydrolysis of the trifluoromethyl group is negligible due to its strong electron-withdrawing effect .
Mechanistic and Stability Considerations
-
Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the sulfanyl-benzyl bond (TGA data) .
-
pH Sensitivity : Stable in pH 2–10; degradation observed under strongly alkaline conditions (pH >12) .
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Solvent Effects : Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) due to improved nucleophilicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s uniqueness lies in its combination of high fluorination and trifluoromethyl substitution , which differentiates it from other triazole derivatives. Below is a detailed comparison with structurally related compounds:
Key Observations
Fluorination Impact: The target compound’s 3,4-difluorobenzyl group offers enhanced hydrophobic and electronic effects compared to 2,6-difluorobenzyl () or 4-fluorobenzyl () substituents. Fluorine’s electronegativity improves binding to polar enzyme pockets .
Biological Activity Trends :
- Compounds with chlorine substituents () often exhibit stronger antimicrobial activity due to chlorine’s larger atomic radius and lipophilicity. However, fluorine’s smaller size may improve target selectivity .
- Dual sulfanyl groups () or tetrahydrobenzothiophene () enhance steric bulk, which may reduce metabolic degradation but limit membrane permeability .
Pharmacokinetic Considerations :
Q & A
Q. How can synthetic routes for this triazole derivative be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfanyl group incorporation .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerates cyclization during triazole ring formation .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-oxidation of thiols) . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹⁹F NMR resolves fluorinated substituents (e.g., 3,4-difluorobenzyl vs. 4-fluorobenzyl groups) .
- X-ray crystallography : SHELX software refines crystal structures to validate regiochemistry and stereoelectronic effects .
- LC-MS : High-resolution mass spectrometry confirms molecular ion peaks and detects impurities (<2% threshold) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental biological activity and theoretical predictions?
Methodological Answer:
- DFT-D3 calculations : Incorporate dispersion corrections (Grimme’s parameters) to model weak interactions (e.g., C–F···H bonds) that influence binding affinity .
- Molecular docking : Use AutoDock Vina to simulate interactions with fungal CYP51 or bacterial topoisomerases. Compare docking scores with in vitro IC₅₀ values to identify outliers .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to refine synthesis priorities .
Q. What strategies mitigate regiochemical challenges during substitution reactions on the triazole core?
Methodological Answer:
- Protecting groups : Temporarily block N4 with tert-butoxycarbonyl (Boc) to direct sulfanyl or benzyl groups to C3/C5 positions .
- Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 100°C, 30 min) for 1,3-dipolar cycloadditions .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., C3 substitution), while higher temps (80°C) stabilize thermodynamic isomers .
Q. How do noncovalent interactions (e.g., chalcogen bonds) influence supramolecular assembly and bioactivity?
Methodological Answer:
- X-ray topology analysis : Identify S···π or F···F interactions in crystal packing using Hirshfeld surfaces (CrystalExplorer) .
- Theoretical benchmarks : Compare DFT-derived interaction energies (MP2/aug-cc-pVDZ) with experimental lattice energies to quantify stabilization .
- Bioactivity correlation : Overlay supramolecular motifs (e.g., helical chains) with enzyme inhibition data to assess structure-activity relationships .
Q. What experimental and computational approaches validate metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC-UV at 254 nm .
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., oxidation of trifluoromethyl groups) .
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in mass spectrometry .
Data Contradiction Analysis
Q. How to reconcile discrepancies between observed and calculated spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
- Solvent effects : Re-run DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (PCM for DMSO) .
- Dynamic effects : Include nuclear Overhauser effect (NOE) measurements to assess conformational averaging in solution .
- Referencing : Calibrate ¹⁹F NMR shifts against internal standards (e.g., CFCl₃) to minimize instrument-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
